molecular formula C9H11N3O B13272542 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13272542
M. Wt: 177.20 g/mol
InChI Key: YCLCMMDJMLEZIY-UHFFFAOYSA-N
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Description

3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-furan-2-yl-prop-2-yn-1-amine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan and pyrazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. These include the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(Thiophen-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine
  • 3-(Pyridin-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Uniqueness

Compared to similar compounds, 3-(Furan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of the furan ring. This ring structure imparts specific electronic and steric characteristics, influencing the compound’s reactivity and interaction with biological targets. Additionally, the combination of furan and pyrazole rings in a single molecule provides a versatile scaffold for the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(furan-3-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-6-8(7-3-4-13-5-7)11-12(2)9(6)10/h3-5H,10H2,1-2H3

InChI Key

YCLCMMDJMLEZIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=COC=C2)C)N

Origin of Product

United States

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